Cas no 15307-79-6 (Diclofenac sodium)

Diclofenac sodium 化学的及び物理的性質
名前と識別子
-
- diclofenac sodium
- Diclofenac sodium salt
- 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid sodium salt
- sodium [2-[(2,6-dichlorophenyl)amino]phenyl]acetate
- 2-(2,6-DICHLOROANILINO)PHENYLACETIC ACID SODIUM SALT
- Diclofenac (sodium salt)
- DICLOFENAC SODIUM SALT USP
- 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid s
- BENFOFEN
- Diacron
- ECOFENAC
- kriplex
- KROPLEX
- Naclof
- Sodium 2-(2,6-Dichloroanilino)phenylacetate
- VALETAN
- Voldal
- 药用双氯芬酸钠原料药生产厂家
- Sodium diclofenac
- Solaraze
- Anthraxiton
- Prophenatin
- Orthophen
- Neriodin
- Delphimix
- Tsudohmin
- Batafil
- Ortofen
- Feloran
- Dichronic
- Delimon
- Vonafec
- Voltarene
- Allvoran
- Vurdon
- Urigon
- Blesin
- Diclophenac sodium
- Voltaren ophthalmic
- Diclofenac (Sodium)
- Voltaren-XR
- GP 45840
- C14H10Cl2NNaO2
- Assaren
- Dyloject
- Olfen
- Sodium (o-(2,6-dichloroanilino)phenyl)acetate
- Ba 47210
- sodium {2-[(2,6-dichlorophenyl)amin
- diclofenac diethylammonium
- CCRIS 1909
- Primofenac
- 2-((2,6-Dichlorophenyl)amino)benzeneacetic acid monosodium salt
- AC-1487
- Voltaren Gel
- NCGC00253928-01
- DICLOFENAC SODIUM [JAN]
- Voltarol
- Sodium (o-(2,6-dichloroanilino)phenyl) acetate
- Tox21_110770_1
- Diclofenac for system suitability
- Duravolten
- DICLOFENAC SODIUM SALT [MI]
- HMS3371J05
- DICLOFENAC SODIUM [MART.]
- KPHWPUGNDIVLNH-UHFFFAOYSA-M
- sodium {2-[(2,6-dichlorophenyl)amino]phenyl}acetate
- Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, monosodium salt [CAS]
- Diclofenac sodium [USAN:USP:JAN]
- DICLOFENAC SODIUM [USAN]
- CCG-100765
- AKOS024278942
- SW196404-3
- NCGC00015361-01
- FT-0624732
- Opera_ID_564
- HMS3393M05
- DICLOFENAC SODIUM [GREEN BOOK]
- Diclofenac sodium injection
- DICLOFENAC SODIUM [WHO-DD]
- Effekton
- KS-5038
- BIM-0051341.0001
- DICLOFLEX
- NCGC00093858-01
- Novapirina
- EC 239-346-4
- Acetic acid, o-(2,6-dichloroanilino)phenyl-, monosodium salt
- VOLTAREN ARTHRITIS PAIN
- sodium;2-[2-(2,6-dichloroanilino)phenyl]acetate
- SMR000449318
- DTXCID1017208
- HMS1920E16
- Solaraze (TN)
- LP00441
- D 6899
- QTG126297Q
- TDS 943
- MLS001423970
- Diclofenac sod
- BCP0726000303
- NCGC00015361-04
- Diclofenac, Sodium
- sodium 2-(2-(2,6-dichlorophenylamino)phenyl)acetate
- Diclomax
- DTXSID3037208
- sodium 2-[(2,6-dichlorophenyl)-amino]phenylacetate
- Tox21_300265
- NCGC00093858-02
- Lexobene
- SMR000058567
- HMS3369K11
- NCGC00015361-03
- sodium 2-[(2,6-dichlorophenyl)amino]phenylacetate
- DICLOFENAC SODIUM (USP MONOGRAPH)
- Berifen
- CHEMBL1034
- HMS1569H10
- sodium 2-(2,6-dichloroanilino)-phenylacetate
- AKOS005267222
- Pennsaid
- CPD000449318
- D78205
- Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, monosodium salt
- Benzeneacetic acid, 2-((2,6-dichlorophenyl)amino)-, monosodium salt
- Diclofenac sodium 100 microg/mL in Acetonitrile
- sodium 2-[(2,6-dichlorophenyl)-amino]-phenylacetate
- sodium;2-[2-(2,6-dichloroanilino)phenyl]acetic acid
- BCP02915
- Diclofenac Sodium,(S)
- HMS3650B13
- Rhumalgan
- NCGC00021125-03
- DICLOFENAC SODIUM [USP-RS]
- Lopac-D-6899
- 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid sodium
- HMS2096H10
- Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, sodium salt (1:1)
- MLS000028386
- DICLOFENAC SODIUM [VANDF]
- Dicloreum
- EINECS 239-346-4
- Monosodium 2-(2,6-dichlorophenylamino)phenylacetate
- NS00077139
- HMS2091M06
- HMS3884C16
- KUC112363N
- ARTHROTEC COMPONENT DICLOFENAC SODIUM
- CHEBI:4509
- Tox21_500441
- NCGC00015361-02
- HMS2236D03
- Deflamat
- REGID_for_CID_5018304
- BCP9000605
- NCGC00017082-02
- NCGC00017082-03
- CCG-39754
- NCGC00017082-01
- NCGC00094648-02
- HMS3655A22
- DICLOFENAC SODIUM COMPONENT OF ARTHROTEC
- HMS2235O06
- Diclofenac sodium topical gel
- NSC-756725
- MLS003882590
- s1903
- Diclophlogont
- KSC-322-017
- Sodium 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate
- HMS3261I04
- Abitren
- Voltaren
- Sodium (o-((2,6-dichlorophenyl)amino)phenyl)acetate
- Xenid
- Voltaren (TN)
- SCHEMBL24009
- sodium 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate
- HMS3713H10
- DICLOFENAC SODIUM [EP MONOGRAPH]
- AKOS000310014
- Dealgic
- Q12430631
- A809387
- HMS2051M05
- D00904
- EU-0100441
- 15307-79-6
- Diclofenac sodium (JP17/USP)
- NCGC00094648-01
- MLS000758255
- sodium 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate
- HY-15037
- Diclofenac Sodium 1.0 mg/ml in Methanol (as free acid)
- MLS001148587
- DICLOFENAC SODIUM [USP MONOGRAPH]
- Q-200965
- D2508
- UNII-QTG126297Q
- Tox21_110770
- sodium 2-[(2,6-dichlorophenyl)-amino]-phenyl-acetate
- CAS-15307-79-6
- DIC075V
- Sodium (2-((2,6-dichlorophenyl)amino)phenyl)acetate
- Diclofenac Sodium Salt (1mg/ml in Methanol)
- Delphinac
- (o-(2,6-Dichloroanilino)phenyl)acetic acid monosodium salt
- MLS002222163
- HMS500N14
- Sodium [O-(2,6-dichloroanilino)phenyl]acetate
- NC00015
- DICLOFENAC SODIUM (MART.)
- NSC 756725
- SODIUM DICHLOFENAC
- MFCD00082251
- GP-45840
- DICLOFENAC SODIUM (EP MONOGRAPH)
- SDCCGSBI-0050426.P002
- NCGC00261126-01
- DICLOFENAC SODIUM [ORANGE BOOK]
- BD166162
- Rewodina
- SPECTRUM1500237
- DICLOFENAC SODIUM (USP-RS)
- (o-(2,6-Dichloroanilino)phenyl)acetic acid sodium salt
- Diclofenac sodium (JP18/USP)
- STK400073
- Diclofenac sodium
-
- MDL: MFCD00082251
- インチ: 1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1
- InChIKey: KPHWPUGNDIVLNH-UHFFFAOYSA-M
- ほほえんだ: ClC1C([H])=C([H])C([H])=C(C=1N([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C(=O)[O-])Cl.[Na+]
計算された属性
- せいみつぶんしりょう: 316.99900
- どういたいしつりょう: 316.999
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 52.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0020
- ゆうかいてん: 279-289°C
- ふってん: 118-120°C
- フラッシュポイント: >110°C
- ようかいど: Soluble in water (50 mg/ml), PBS pH 7.2 (6 mg/ml), ethanol (~35 mg/ml), DMF (~35 mg/ml), DMSO (~35 mg/ml), methanol (>24 mg/ml), and acetone (6 mg/ml).
- PSA: 52.16000
- LogP: 3.10240
- マーカー: 3081
- じょうきあつ: No data available
- ようかいせい: 未確定
Diclofenac sodium セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P301+P310
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 25
- セキュリティの説明: S22-S36/37-S45
- RTECS番号:AG6330000
-
危険物標識:
- 危険レベル:6.1(b)
- 危険レベル:6.1
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- セキュリティ用語:6.1(b)
- 包装カテゴリ:III
- リスク用語:R25
Diclofenac sodium 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
Diclofenac sodium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01861-10g |
Diclofenac sodium |
15307-79-6 | 97% | 10g |
¥36 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0869-500G |
Diclofenac sodium |
15307-79-6 | ≥99% | 500g |
¥480元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BBM0869-100g |
Diclofenac sodium |
15307-79-6 | ≥99% | 100g |
¥170元 | 2023-09-15 | |
TRC | D436450-10g |
Diclofenac Sodium Salt |
15307-79-6 | 10g |
$ 108.00 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1555-500 mg |
Diclofenac sodium |
15307-79-6 | 99.89% | 500MG |
¥395.00 | 2021-09-23 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000008-100g |
Diclofenac sodium |
15307-79-6 | 99% | 100g |
¥151 | 2023-09-10 | |
Cooke Chemical | A3323712-2.5kg |
Diclofenac Sodium |
15307-79-6 | ≥99% | 2.5kg |
RMB 1276.80 | 2025-02-20 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93484-100MG |
Diclofenac sodium |
15307-79-6 | 100mg |
¥1006.8 | 2025-01-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2508-25g |
Diclofenac sodium |
15307-79-6 | 98.0%(LC&N) | 25g |
¥700.0 | 2022-05-30 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB01861-100g |
Diclofenac sodium |
15307-79-6 | 97% | 100g |
¥170 | 2023-09-15 |
Diclofenac sodium 関連文献
-
Magda Caban,Piotr Stepnowski Anal. Methods 2020 12 3854
-
O. L. Galkina,V. K. Ivanov,A. V. Agafonov,G. A. Seisenbaeva,V. G. Kessler J. Mater. Chem. B 2015 3 1688
-
Adele Mucci,Luisa Schenetti,Maria A. Vandelli,Barbara Ruozi,Flavio Forni J. Chem. Res. (S) 1999 414
-
4. The sorption of the nonsteroidal anti-inflammatory drugs diclofenac and naproxen onto UV and/or H2O2 treated MWCNT-COOH and MWCNT-OHB. Czech RSC Adv. 2016 6 110383
-
Jose A. Lara-Ramos,Katerine Sánchez-Gómez,Daniel Valencia-Rincón,Jennyfer Diaz-Angulo,Miguel Mueses,Fiderman Machuca-Martínez Photochem. Photobiol. Sci. 2019 18 920
-
Kaushik Kuche,Rahul Maheshwari,Vishakha Tambe,Kit-Kay Mak,Hardi Jogi,Nidhi Raval,Mallikarjuna Rao Pichika,Rakesh Kumar Tekade Nanoscale 2018 10 8911
-
Carla Rizzo,Salvatore Marullo,Francesca D'Anna Environ. Sci.: Nano 2021 8 131
-
8. Photoluminescence and magnetic analysis of a family of lanthanide(iii) complexes based on diclofenacE. Echenique-Errandonea,I. Oyarzabal,J. Cepeda,E. San Sebastian,A. Rodríguez-Diéguez,J. M. Seco New J. Chem. 2017 41 5467
-
Lucie Guetzoyan,Nikzad Nikbin,Ian R. Baxendale,Steven V. Ley Chem. Sci. 2013 4 764
-
M. Curcio,U. G. Spizzirri,G. Cirillo,O. Vittorio,N. Picci,F. P. Nicoletta,F. Iemma,S. Hampel RSC Adv. 2015 5 44902
Diclofenac sodiumに関する追加情報
Diclofenac Sodium (CAS No. 15307-79-6): A Comprehensive Guide to Its Properties, Applications, and Market Trends
Diclofenac sodium (CAS No. 15307-79-6) is a widely recognized nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic, anti-inflammatory, and antipyretic properties. As a sodium salt of diclofenac, this compound has become a cornerstone in the management of pain and inflammation associated with various medical conditions. Its chemical name is sodium [2-(2,6-dichlorophenyl)amino]phenylacetate, and it is commonly marketed under brand names such as Voltaren, Cataflam, and Zorvolex.
The global pharmaceutical market for diclofenac sodium products has seen steady growth due to its effectiveness in treating conditions like osteoarthritis, rheumatoid arthritis, and acute musculoskeletal disorders. Recent trends show increased interest in topical diclofenac formulations, particularly among patients seeking alternatives to oral NSAIDs to minimize gastrointestinal side effects. This shift aligns with current healthcare preferences for targeted drug delivery systems.
From a chemical perspective, diclofenac sodium appears as a white to slightly yellowish crystalline powder with good solubility in water (approximately 50 mg/mL at 25°C) and methanol. The compound's molecular weight is 318.13 g/mol, with a melting point range of 283-285°C. Its mechanism of action primarily involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces prostaglandin synthesis responsible for pain and inflammation.
In clinical applications, diclofenac sodium tablets and diclofenac sodium gel formulations dominate the market. The oral formulations typically contain 25 mg, 50 mg, or 75 mg of active ingredient, while topical preparations usually range from 1% to 3% concentration. Recent innovations include diclofenac sodium patch technology and combination products with other therapeutic agents, addressing the growing demand for convenient and effective pain management solutions.
The safety profile of diclofenac sodium medication has been extensively studied, with common side effects including gastrointestinal discomfort, headache, and dizziness. Current research focuses on developing formulations with improved safety profiles, particularly for long-term use. This aligns with frequent patient inquiries about "diclofenac sodium side effects long term" and "is diclofenac sodium safe for daily use" - common search queries that reflect user concerns.
Manufacturing processes for diclofenac sodium powder have evolved to meet stringent pharmaceutical standards. The synthesis typically involves multiple steps including chlorination, amination, and salt formation, with final purification achieving ≥99% purity. Quality control parameters strictly monitor residual solvents, heavy metals, and related substances to ensure compliance with pharmacopeial standards (USP, EP, JP).
Market analysis reveals that diclofenac sodium price trends vary by region and formulation type. Generic versions have increased accessibility, while patented delivery systems command premium pricing. The compound's patent expiration has led to a competitive landscape with numerous manufacturers offering diclofenac sodium generic equivalents. Current market dynamics show particular growth in emerging economies where arthritis prevalence is rising alongside aging populations.
Environmental considerations regarding diclofenac sodium ecotoxicity have gained attention in recent years, particularly concerning aquatic ecosystems. This has prompted research into advanced wastewater treatment methods to remove pharmaceutical residues, addressing another common search topic: "how to dispose of diclofenac sodium safely". Regulatory agencies continue to monitor environmental impact while balancing therapeutic needs.
Future developments in diclofenac sodium research include novel drug delivery systems such as nanoparticles and transdermal microneedles. These innovations aim to enhance bioavailability while reducing systemic exposure. Additionally, combination therapies with chondroprotective agents are being explored for improved osteoarthritis management - a response to frequent searches about "best diclofenac sodium combinations for joint pain".
For healthcare professionals and patients alike, understanding proper diclofenac sodium dosage guidelines remains crucial. Typical recommendations suggest starting with the lowest effective dose for the shortest duration necessary. This precautionary approach reflects current medical practice emphasizing risk minimization, especially for vulnerable populations - a topic frequently searched as "diclofenac sodium dosage for elderly".
In conclusion, Diclofenac sodium (CAS No. 15307-79-6) maintains its position as a vital therapeutic agent in pain management. Its evolving formulations and applications continue to address patient needs while adapting to changing market demands and safety considerations. As research progresses, this compound will likely remain a focus of pharmaceutical innovation and clinical practice for years to come.
15307-79-6 (Diclofenac sodium) 関連製品
- 15307-93-4(2,6-Dichlorodiphenylamine)
- 1849305-85-6(1-[(2-Methoxyethoxy)methyl]cyclobutan-1-amine)
- 877651-94-0(6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate)
- 886366-96-7(4-(4-Fluorophenyl)thiazole-2-carboxylic Acid)
- 2197063-09-3(5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid ethyl ester)
- 877783-07-8(methyl 4-3,9-dioxo-2-(prop-2-en-1-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrol-1-ylbenzoate)
- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)
- 1018665-45-6(1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine)
- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 2172282-05-0(2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid)

